REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1([F:23])[O:13][C:12]2[CH:14]=[CH:15][C:16]([C:18](O)=[O:19])=[CH:17][C:11]=2[O:10][C:9]1([F:22])[F:21].[OH-].[Na+]>O1CCCC1>[F:23][C:8]1([F:7])[O:13][C:12]2[CH:14]=[CH:15][C:16]([CH2:18][OH:19])=[CH:17][C:11]=2[O:10][C:9]1([F:21])[F:22] |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
FC1(C(OC2=C(O1)C=CC(=C2)C(=O)O)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction solution was stirred at 0° C. for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off with celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)
|
Type
|
CUSTOM
|
Details
|
to give the objective substance (3.54 g, 81%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC1(C(OC2=C(O1)C=CC(=C2)CO)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |